5-HT7R antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

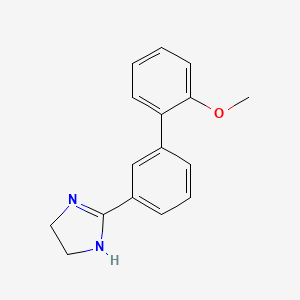

C16H16N2O |

|---|---|

Poids moléculaire |

252.31 g/mol |

Nom IUPAC |

2-[3-(2-methoxyphenyl)phenyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C16H16N2O/c1-19-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H,17,18) |

Clé InChI |

CQKVUQYWPBSBGU-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C2=CC(=CC=C2)C3=NCCN3 |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of the 5-HT7 Receptor Antagonist SB-269970

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and pharmacological characterization of SB-269970, a potent and selective 5-HT7 receptor antagonist. This document details the synthetic route, experimental protocols for characterization, and the underlying signaling pathways, serving as a valuable resource for researchers in neuroscience and drug discovery.

Introduction to SB-269970 and the 5-HT7 Receptor

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is the most recently identified member of the serotonin receptor family.[1] It is predominantly coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of circadian rhythms, learning, memory, and mood.[2]

SB-269970, with the chemical name (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, is a highly potent and selective antagonist of the 5-HT7 receptor.[3][4] Its selectivity and brain penetrance make it an invaluable tool for elucidating the physiological roles of the 5-HT7 receptor and a lead compound for the development of novel therapeutics for central nervous system (CNS) disorders.[3][5] Some studies also suggest that SB-269970 may act as an inverse agonist.[1]

Synthesis of SB-269970

The synthesis of SB-269970 is a multi-step process that involves the preparation of two key intermediates, followed by their coupling and a final deprotection step. The following is a plausible synthetic route based on established chemical principles and literature precedents.

Synthesis Workflow

Caption: Synthetic workflow for SB-269970.

Experimental Protocol (Plausible Route)

Step 1: Synthesis of 3-Methoxybenzenesulfonyl chloride (Intermediate 2)

-

Dissolve m-anisidine in glacial acetic acid and add concentrated hydrochloric acid.

-

Cool the mixture to 0°C and perform diazotization by the dropwise addition of a sodium nitrite solution.

-

In a separate flask, prepare a mixture of copper(II) chloride, copper(I) chloride, and a solution of sulfur dioxide in glacial acetic acid and benzene.

-

Slowly add the diazonium salt solution to the copper catalyst mixture.

-

After the initial reaction subsides, gently heat the mixture.

-

Upon cooling, dilute the reaction with ice water and separate the organic phase.

-

Wash the organic phase with water and sodium bicarbonate solution, then dry and evaporate the solvent to yield 3-methoxybenzenesulfonyl chloride.

Step 2: Synthesis of (R)-4-methyl-1-(2-(pyrrolidin-2-yl)ethyl)piperidine (Intermediate 1)

This intermediate can be synthesized from a suitable chiral (R)-pyrrolidine starting material, for example, by converting the carboxylate of a protected proline to an alcohol, followed by activation (e.g., tosylation or mesylation) and subsequent nucleophilic substitution with 4-methylpiperidine, followed by deprotection.

Step 3: Coupling of Intermediates

-

Dissolve (R)-4-methyl-1-(2-(pyrrolidin-2-yl)ethyl)piperidine (Intermediate 1) in a suitable aprotic solvent such as dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine).

-

Add a solution of 3-methoxybenzenesulfonyl chloride (Intermediate 2) in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and salts.

-

Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain (R)-1-(2-(1-((3-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)ethyl)-4-methylpiperidine.

Step 4: Demethylation to Yield SB-269970

-

Dissolve the product from Step 3 in a suitable solvent like dichloromethane.

-

Treat the solution with a demethylating agent, such as boron tribromide (BBr3), at a low temperature (e.g., 0°C to room temperature).

-

After the reaction is complete, quench the reaction carefully with methanol or water.

-

Neutralize the mixture and extract the product into an organic solvent.

-

Purify the final compound, SB-269970, by chromatography or recrystallization.

Characterization of SB-269970

The pharmacological properties of SB-269970 have been extensively characterized through various in vitro assays.

Data Presentation

Table 1: Binding Affinity of SB-269970 at 5-HT7 Receptors

| Receptor/Tissue | Radioligand | pKi | Ki (nM) | Reference |

| Human 5-HT7(a) (HEK293 cells) | [3H]-5-CT | 8.9 ± 0.1 | ~1.26 | [5] |

| Guinea-pig cortex | [3H]-5-CT | 8.3 ± 0.2 | ~5.01 | [5] |

| Human 5-HT7(a) (HEK293 cells) | [3H]-SB-269970 | - | 1.25 ± 0.05 | [6] |

Table 2: Functional Antagonist Activity of SB-269970

| Assay System | Agonist | Parameter | Value | Reference |

| Adenylyl cyclase in human 5-HT7(a)/HEK293 membranes | 5-CT | pA2 | 8.5 ± 0.2 | [5] |

| Adenylyl cyclase in guinea-pig hippocampal membranes | 5-CT | pKB | 8.3 ± 0.1 | [5] |

Table 3: Selectivity Profile of SB-269970

| Receptor Subtype | pKi | Selectivity vs. 5-HT7 (fold) |

| 5-HT7 | 8.9 | - |

| 5-HT1A | < 6.0 | > 890 |

| 5-HT1B | < 6.0 | > 890 |

| 5-HT1D | < 6.0 | > 890 |

| 5-HT2A | < 6.0 | > 890 |

| 5-HT2C | < 6.0 | > 890 |

| 5-HT5A | 7.2 | ~50 |

| 5-HT6 | < 6.0 | > 890 |

| α2-adrenergic | - | Blocks at high concentrations (10 µM) |

Data compiled from multiple sources, including Hagan et al., 2000 and Lovell et al., 2000.

5-HT7 Receptor Signaling Pathway

Caption: 5-HT7 receptor signaling pathway.

Experimental Protocols for Characterization

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-269970 for the 5-HT7 receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human 5-HT7 receptor or from brain tissue (e.g., guinea-pig cortex).

-

Radioligand: [3H]-5-CT or [3H]-SB-269970.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled 5-HT7 ligand (e.g., 10 µM 5-HT).

-

SB-269970 stock solution and serial dilutions.

-

96-well plates, filter mats (e.g., GF/B), and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of SB-269970.

-

In a 96-well plate, add the assay buffer, membrane preparation, and the appropriate dilution of SB-269970.

-

For total binding wells, add buffer instead of the competitor compound. For non-specific binding wells, add the high concentration of the non-labeled ligand.

-

Initiate the binding reaction by adding the radioligand (e.g., [3H]-5-CT at a concentration close to its Kd).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter mats using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filter mats to dry, then add scintillation fluid.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of SB-269970.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (pA2 or pKB) of SB-269970.

Materials:

-

HEK293 cells expressing the 5-HT7 receptor.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

5-HT7 receptor agonist (e.g., 5-CT).

-

SB-269970 stock solution and serial dilutions.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Seed the cells in 96- or 384-well plates and grow to the desired confluency.

-

Pre-incubate the cells with varying concentrations of SB-269970 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a range of concentrations of the agonist 5-CT. Include control wells with no agonist and wells with agonist only (no antagonist).

-

Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Generate concentration-response curves for 5-CT in the absence and presence of different concentrations of SB-269970.

-

Analyze the data using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. The Schild equation is: log(CR-1) = log[B] - log(KB), where CR is the concentration ratio and [B] is the antagonist concentration. The pA2 is the x-intercept of the Schild regression line.

Conclusion

SB-269970 is a well-characterized, potent, and selective 5-HT7 receptor antagonist that serves as a critical tool in neuroscience research. This guide provides a comprehensive overview of its synthesis, pharmacological profile, and the experimental methods used for its characterization. The detailed protocols and data presented herein are intended to facilitate further research into the role of the 5-HT7 receptor in health and disease and to aid in the development of novel therapeutic agents targeting this receptor.

References

An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of the 5-HT7 Receptor Antagonist SB-269970

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of SB-269970, a potent and selective antagonist of the serotonin 5-HT7 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the serotonergic system and related therapeutic areas.

Introduction to SB-269970

SB-269970, with the chemical name (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, is a well-characterized and widely used research tool for investigating the physiological and pathological roles of the 5-HT7 receptor.[1] It has been instrumental in elucidating the involvement of this receptor in a variety of central nervous system processes, including cognition, mood regulation, and sleep.[2][3]

Binding Affinity at the 5-HT7 Receptor

SB-269970 exhibits high affinity for the human 5-HT7 receptor. The binding affinity is typically determined through radioligand binding assays, often using [3H]-5-CT as the radioligand.

Table 1: Binding Affinity of SB-269970 for the Human 5-HT7 Receptor

| Parameter | Value | Species | Radioligand | Reference |

| pKi | 8.9 ± 0.1 | Human (cloned) | [3H]-5-CT | [2] |

| Ki | ~1.26 nM | Human (cloned) | [3H]-5-CT | Calculated from pKi |

| pKi | 8.3 ± 0.2 | Guinea-pig (cortex) | [3H]-5-CT | [2] |

| Ki | ~5.01 nM | Guinea-pig (cortex) | [3H]-5-CT | Calculated from pKi |

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the target receptor over other potential off-targets. SB-269970 has demonstrated a high degree of selectivity for the 5-HT7 receptor.

Table 2: Selectivity Profile of SB-269970 against Various Receptors

| Receptor/Transporter | Selectivity (fold difference vs. 5-HT7) | Reference |

| 5-HT Receptors (other subtypes) | >100 | [4] |

| 5-HT Transporter | >100 | [4] |

| Adrenergic α1 Receptor | >100 | [4] |

| Dopamine D2 Receptor | >100 | [4] |

| Dopamine D3 Receptor | >100 | [4] |

| Human 5-ht5A Receptor | 50 | [2] |

Functional Activity

SB-269970 acts as a competitive antagonist at the 5-HT7 receptor. In functional assays, it produces a concentration-dependent rightward shift of the agonist dose-response curve without affecting the maximum response. Furthermore, SB-269970 has been shown to exhibit inverse agonist properties by reducing the constitutive activity of the 5-HT7 receptor, which leads to a decrease in basal adenylyl cyclase activity.[2]

Table 3: Functional Activity of SB-269970 at the Human 5-HT7 Receptor

| Parameter | Value | Assay | Reference |

| pA2 | 8.5 ± 0.2 | Adenylyl Cyclase Activity | [2] |

| pKB | 8.3 ± 0.1 | Adenylyl Cyclase Activity (guinea-pig hippocampus) | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., SB-269970) for the 5-HT7 receptor.

Materials:

-

HEK293 cell membranes expressing the human 5-HT7 receptor.

-

[3H]-5-CT (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Test compound (SB-269970) at various concentrations.

-

Non-specific binding determinator (e.g., 10 µM 5-HT).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle (for total binding) or non-specific binding determinator.

-

[3H]-5-CT at a concentration at or below its Kd (e.g., 0.5 nM).

-

Cell membranes (e.g., 5-10 µg protein per well).

-

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol measures the ability of an antagonist to inhibit agonist-stimulated cAMP production.

Materials:

-

HEK293 cell membranes expressing the human 5-HT7 receptor.

-

5-CT (agonist).

-

SB-269970 (antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 1 mM IBMX, pH 7.4.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit).

Procedure:

-

Prepare dilutions of the antagonist (SB-269970).

-

Prepare a dose-response curve of the agonist (5-CT).

-

In a 96-well plate, pre-incubate the cell membranes with the antagonist or vehicle for a defined period (e.g., 30 minutes) at 37°C.

-

Add the agonist at various concentrations to the wells.

-

Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Stop the reaction and measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the agonist dose-response curves in the absence and presence of the antagonist.

-

Calculate the pA₂ or pKB value from the rightward shift of the agonist dose-response curve caused by the antagonist.

Visualizations

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs protein.

References

The Pharmacokinetic Profile of 5-HT7R Antagonist 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available pharmacokinetic and bioavailability data for the selective 5-HT7 receptor antagonist, known as 5-HT7R antagonist 2 or Compound 4h. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering a structured presentation of its metabolic journey and detailing the methodologies for its evaluation.

Core Pharmacokinetic Parameters

While a definitive primary publication detailing the full pharmacokinetic profile of this compound could not be retrieved, data provided by various suppliers indicate a specific oral bioavailability.[1] A comprehensive summary of all available quantitative data is presented in Table 1.

Table 1: Quantitative Pharmacokinetic Data for this compound

| Parameter | Value | Species | Route of Administration | Source |

| Bioavailability (F) | 50.60% | ICR Male Mice | Oral | [1] |

Note: The primary research article containing further pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution could not be located in the public domain.

Experimental Protocols

The precise experimental protocol used to determine the cited bioavailability of this compound is not publicly available. However, a standard methodology for assessing the pharmacokinetics of a novel compound in mice is outlined below. This protocol is based on established practices in preclinical drug development.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model:

-

Species: ICR (Institute of Cancer Research) mice

-

Sex: Male

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimatized for at least one week prior to the experiment.

2. Dosing and Administration:

-

Formulation: The compound is typically formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

-

Intravenous (IV) Administration: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein to a cohort of mice. This serves as the reference for determining absolute bioavailability.

-

Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage to a separate cohort of mice.

3. Sample Collection:

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the drug in plasma.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Quantification: A calibration curve is generated using known concentrations of the compound in blank plasma to allow for accurate quantification of the drug concentration in the experimental samples.

5. Pharmacokinetic Analysis:

-

Software: Non-compartmental analysis is performed using software such as Phoenix WinNonlin®.

-

Parameters Calculated:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): Calculated using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

Caption: 5-HT7 Receptor Signaling Pathway

References

An In-Depth Technical Guide to In Vitro Functional Assays for 5-HT7 Receptor Antagonists

This guide provides a comprehensive overview of the core in vitro functional assays utilized in the characterization of 5-HT7 receptor (5-HT7R) antagonists. Tailored for researchers, scientists, and professionals in drug development, this document details the primary signaling pathways of the 5-HT7R and outlines the methodologies for key experimental procedures. Quantitative data for representative antagonists are summarized for comparative analysis.

Introduction to the 5-HT7 Receptor

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is the most recently classified member of the serotonin receptor family.[1] It is widely expressed in the central nervous system, including the hippocampus, thalam, and cortex, as well as in peripheral tissues like the gastrointestinal tract and blood vessels.[2][3] The 5-HT7R is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and mood regulation.[2][4] Consequently, it has emerged as a significant therapeutic target for central nervous system disorders, and the development of selective antagonists is an area of intense research.[1][5]

5-HT7R Signaling Pathways

The 5-HT7R primarily signals through two distinct G protein pathways, leading to the modulation of different cellular functions.

-

Canonical Gαs Pathway : Upon activation, the 5-HT7R couples to a stimulatory G protein (Gαs), which activates adenylyl cyclase (AC).[3][6] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][7] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including the extracellular signal-regulated kinase (ERK).[1][6]

-

Non-Canonical Gα12 Pathway : The 5-HT7R can also couple to Gα12, which activates small GTPases of the Rho family, such as RhoA and Cdc42.[3][6] This pathway is primarily involved in regulating cell morphology, including neurite outgrowth and dendritic spine formation.[3][6]

Core In Vitro Functional Assays

The characterization of 5-HT7R antagonists relies on a suite of in vitro assays designed to measure their binding affinity and functional potency.

Radioligand binding assays are fundamental for determining the affinity of an antagonist for the 5-HT7R. These assays measure the ability of an unlabeled test compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used for human recombinant 5-HT7 receptors.[8][9]

-

Materials :

-

Cell membranes from HEK293 cells stably expressing the human 5-HT7R.

-

Radioligand: [3H]5-CT (agonist) or [3H]SB-269970 (antagonist).

-

Test Antagonists: Serial dilutions of the compound of interest.

-

Non-specific binding control: High concentration of a known 5-HT7R ligand (e.g., 10 µM 5-HT).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microtiter plates.

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure :

-

In a 96-well plate, combine the cell membrane suspension (e.g., 5 µg of protein per well), a fixed concentration of radioligand (typically at or near its Kd value, e.g., 0.8 nM [3H]5-CT), and varying concentrations of the test antagonist.[8]

-

For total binding wells, add buffer instead of the test antagonist. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Binding Affinities (Ki) of Selected Ligands for the Human 5-HT7 Receptor

| Compound | Radioligand | Ki (nM) | Reference(s) |

| 5-CT | [3H]5-HT | 8.1 | [1] |

| 5-HT | [3H]5-CT | 6.3 | [1] |

| SB-269970 | [3H]5-CT | 0.6 - 1.2 | [5][9] |

| Lurasidone | [3H]5-CT | 0.49 | [9] |

| Amisulpride | [3H]5-HT | 11.7 | [5] |

| Clozapine | [3H]5-CT | 13 - 30 | [8][10] |

| Aripiprazole | [3H]5-HT | 43 | [10] |

| Vortioxetine | [3H]5-HT | 19 | [10] |

Since the 5-HT7R canonically couples to Gαs to stimulate cAMP production, measuring changes in intracellular cAMP is the primary method for assessing the functional activity of antagonists.[2] In this assay, cells expressing the receptor are first incubated with the antagonist and then stimulated with a 5-HT7R agonist. An effective antagonist will inhibit the agonist-induced increase in cAMP in a concentration-dependent manner.

Experimental Protocol: HTRF-Based cAMP Assay (Antagonist Mode)

This protocol is a generalized procedure based on common practices for GPCR functional assays.[11]

-

Materials :

-

CHO or HEK293 cells stably expressing the human 5-HT7R.

-

Cell culture medium and reagents.

-

Test Antagonists: Serial dilutions of the compound of interest.

-

Agonist: 5-CT or 5-HT.

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen). Kits typically include lysis buffer, a europium cryptate-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.[11]

-

Low-volume 384-well plates.

-

An HTRF-compatible plate reader.

-

-

Procedure :

-

Seed cells into 384-well plates and grow to desired confluency.

-

On the day of the assay, remove the culture medium.

-

Add the test antagonist at various concentrations to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.[11]

-

Add a fixed concentration of a 5-HT7R agonist (typically a concentration that produces 80-90% of the maximal response, i.e., EC80-EC90) to all wells except the negative control.

-

Incubate for a further 30 minutes at room temperature to allow for cAMP production.[11]

-

Stop the reaction and lyse the cells by adding the detection reagents as per the manufacturer's instructions. This typically involves adding the d2-labeled cAMP and the cryptate-labeled antibody in lysis buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.[11]

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm and 620 nm.

-

-

Data Analysis :

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm) and normalize the data to the positive (agonist only) and negative (unstimulated) controls.

-

Plot the normalized response against the log concentration of the antagonist to generate a dose-response curve.

-

Determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-stimulated response.

-

For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is a measure of antagonist potency.

-

Table 2: Functional Potencies of Selected 5-HT7R Antagonists

| Compound | Assay Type | Species | Potency Value | Reference(s) |

| SB-269970 | 5-CT-induced cAMP | Human | pA2 = 8.9 | [5] |

| Compound 196 | 5-CT-induced cAMP | N/A | pA2 = 8.1 | [1] |

| JNJ-18038683 | 5-CT-induced cAMP | Human | IC50 = 2.4 nM | [5] |

| SB-258719 | 5-CT-induced cAMP | Human | pA2 = 7.9 | [5] |

Conclusion

The in vitro functional characterization of 5-HT7R antagonists is a critical step in the drug discovery process. A combination of radioligand binding assays to determine affinity (Ki) and cell-based functional assays, such as cAMP accumulation measurements, to determine potency (IC50, pA2) provides a comprehensive pharmacological profile of a test compound.[12] These assays confirm direct interaction with the receptor and quantify the compound's ability to modulate its primary signaling pathway, guiding the selection and optimization of lead candidates for potential therapeutic applications.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

"5-HT7R antagonist 2" role in neurotransmission

An In-depth Technical Guide on the Role of 5-HT7 Receptor Antagonists in Neurotransmission, Featuring SB-269970 as a Representative Agent

Introduction

The serotonin 7 receptor (5-HT7R) is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system, particularly in regions crucial for learning, memory, and mood regulation, such as the hippocampus, thalamus, hypothalamus, and cortex.[1][2] As the most recently identified member of the serotonin receptor family, the 5-HT7R has garnered significant interest as a therapeutic target for a range of neuropsychiatric disorders.[3] This receptor is involved in various physiological processes, including circadian rhythm, thermoregulation, and sleep.[2]

This technical guide will provide a comprehensive overview of the role of 5-HT7R antagonists in neurotransmission, with a specific focus on SB-269970 , a potent, selective, and extensively studied antagonist.[4][5] Due to its well-characterized profile, SB-269970 serves as an exemplary model for understanding the therapeutic potential of this drug class for researchers, scientists, and drug development professionals.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor modulates neuronal function through two primary signaling pathways: a canonical Gs-protein coupled pathway and a non-canonical G12-protein coupled pathway.[1][6]

-

Canonical Gs Pathway: Activation of the 5-HT7R by serotonin leads to the stimulation of a Gs-protein, which in turn activates adenylyl cyclase (AC).[1][6] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, including the extracellular signal-regulated kinase (ERK).[6]

-

Non-canonical G12 Pathway: The 5-HT7R can also couple to G12-proteins to activate small GTPases of the Rho family, such as Cdc42.[1][6] This pathway is implicated in morphological changes in neurons, including the formation of dendritic spines, neurite outgrowth, and synaptogenesis.[1][6]

Below is a diagram illustrating these key signaling cascades.

Caption: 5-HT7R signaling through Gs and G12 pathways.

Pharmacological Profile of SB-269970

SB-269970 is a highly selective antagonist of the 5-HT7 receptor. Its pharmacological characteristics have been extensively documented through various in vitro assays.

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity (pKi) | Human cloned 5-HT7 receptor | 8.3 - 8.9 | [5][7] |

| Guinea-pig cortex 5-HT7 receptor | 8.3 | [7] | |

| Functional Antagonism (pA2) | Human 5-HT7(a)/HEK293 cells (vs. 5-CT) | 8.5 | [7] |

| Functional Antagonism (pKB) | Guinea-pig hippocampal membranes (vs. 5-CT) | 8.3 | [7] |

| Functional Activity (IC50) | Human 5-HT7R in HEK293 cells | 3.71 nM | [5] |

| Selectivity | >50-fold selectivity against other 5-HT receptors | - | [5] |

| 50-fold selectivity over human 5-ht5A receptor | - | [7] |

Role in Neurotransmission and Preclinical Efficacy

The blockade of 5-HT7 receptors by antagonists like SB-269970 has demonstrated significant effects in various animal models of neuropsychiatric disorders, suggesting a profound role in modulating neurotransmission.

Anxiety and Depression

SB-269970 has shown both anxiolytic and antidepressant-like effects in preclinical studies.[8][9] These effects are observed at doses that do not induce motor side effects.[8][9]

| Model | Species | Dose of SB-269970 | Observed Effect | Reference |

| Vogel Drinking Test | Rat | 0.5 - 1 mg/kg | Anxiolytic-like activity | [8][9] |

| Elevated Plus-Maze | Rat | 0.5 - 1 mg/kg | Anxiolytic-like activity | [8][9] |

| Four-Plate Test | Mouse | 0.5 - 1 mg/kg | Anxiolytic-like activity | [8][9] |

| Forced Swim Test | Mouse | 5 - 10 mg/kg | Antidepressant-like activity | [8][9][10] |

| Tail Suspension Test | Mouse | 5 - 10 mg/kg | Antidepressant-like activity | [8][9][10] |

Psychosis and Cognition

5-HT7R antagonists have also been investigated for their potential in treating psychosis and cognitive deficits associated with schizophrenia. SB-269970 has been shown to attenuate behaviors induced by psychostimulants and NMDA receptor antagonists in animal models.[10][11][12]

| Model | Species | Dose of SB-269970 | Observed Effect | Reference |

| Amphetamine-induced hyperlocomotion | Rat | 3 - 30 mg/kg (i.p.) | Attenuation of hyperactivity | [5][10][12] |

| Phencyclidine (PCP)-induced hyperlocomotion | Rat | - | Reversal of hyperactivity | [10][12] |

| Ketamine-induced hyperactivity | Rat | 3 - 30 mg/kg (i.p.) | Attenuation of hyperactivity | [5][10] |

| Novel Object Recognition (NOR) Test | Rat | - | Improvement in recognition memory | [11][12][13] |

| Attentional Set-Shifting Task (ASST) | Rat | 1 mg/kg | Amelioration of cognitive inflexibility | [13] |

Modulation of Neurotransmitter Release

While the 5-HT7 receptor is present on serotonin neurons, studies investigating the effect of SB-269970 on serotonin release have not provided conclusive evidence for its role as a 5-HT autoreceptor.[14][15] In vitro studies using cortical slices showed that SB-269970 did not alter electrically stimulated [3H]-5-HT release, nor did it affect the inhibition of 5-HT efflux induced by 5-HT agonists in the dorsal raphe nucleus.[14][15]

Experimental Protocols

The characterization of 5-HT7R antagonists relies on a variety of well-established experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the 5-HT7 receptor.[16]

Objective: To measure the equilibrium dissociation constant (Ki) of SB-269970 for the 5-HT7 receptor.

Materials:

-

Cell membranes expressing the 5-HT7 receptor (e.g., from HEK293 cells or guinea-pig cortex).[7][17]

-

Radioligand, such as [3H]-5-CT or [3H]-SB-269970.[17]

-

Test compound (SB-269970) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[18]

-

96-well plates and a filtration system.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw and resuspend the cell membrane preparation in the assay buffer.[18]

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (SB-269970).[18] Total binding is measured in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 μM 5-HT).[17]

-

Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.[17][18]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold buffer.[18]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[18]

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of SB-269970 that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[18]

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a functional measure of its potency.[19][20]

Objective: To determine the functional potency (IC50 or pA2/pKB) of SB-269970 in blocking 5-HT7R-mediated cAMP production.

Materials:

-

Whole cells expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells).[19][21]

-

Test antagonist (SB-269970).

-

Cell culture medium and stimulation buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or EIA-based).[20][21]

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight (for adherent cells).[22]

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist (SB-269970) in stimulation buffer for a defined period (e.g., 10-20 minutes).[5][20]

-

Stimulation: Add a fixed concentration of the agonist (typically at its EC80) to the wells and incubate for another period (e.g., 15-30 minutes) to stimulate cAMP production.[20][23]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format as per the kit manufacturer's instructions.[20][22]

-

Analysis: Plot the cAMP levels against the concentration of the antagonist to generate an inhibition curve. Calculate the IC50 value, which can be used to derive the functional antagonist constant (pKB or pA2) using the Schild equation.

Caption: Workflow for a cAMP functional antagonist assay.

Conclusion

The 5-HT7 receptor plays a significant modulatory role in the central nervous system. The selective antagonist SB-269970 has been an invaluable tool in elucidating these functions. Preclinical data strongly support the therapeutic potential of 5-HT7R antagonists in the treatment of mood disorders, such as anxiety and depression, as well as for mitigating cognitive deficits and positive symptoms associated with schizophrenia.[8][10][12] The well-defined signaling pathways of the 5-HT7R and the robust effects of its antagonists in various experimental models make it a compelling target for ongoing and future drug development efforts in neuropsychiatry. Further research with next-generation antagonists possessing optimized pharmacokinetic profiles will be crucial to translate these promising preclinical findings into clinical applications.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. SB-269970 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

- 14. The effect of SB-269970, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of SB-269970, a 5-HT(7) receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. resources.revvity.com [resources.revvity.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Antagonist interaction with the human 5-HT7 receptor mediates the rapid and potent inhibition of non-G-protein-stimulated adenylate cyclase activity: a novel GPCR effect - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT7 Receptor Antagonist SB-269970 and its Modulation of cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective 5-HT7 receptor antagonist, SB-269970, with a core focus on its interaction with the 5-HT7 receptor and the subsequent modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document compiles quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.

Introduction to the 5-HT7 Receptor and SB-269970

The 5-hydroxytryptamine-7 (5-HT7) receptor is a G-protein coupled receptor (GPCR) activated by the neurotransmitter serotonin.[1] Primarily coupled to the stimulatory Gs protein, activation of the 5-HT7 receptor typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cAMP.[1][2] This signaling pathway is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and sleep.[1]

SB-269970 is a potent and selective antagonist of the 5-HT7 receptor, making it a valuable research tool for elucidating the physiological roles of this receptor.[3][4] Its high affinity and selectivity have been demonstrated in numerous in vitro and in vivo studies.[4][5] This guide will delve into the quantitative pharmacology of SB-269970 and the experimental methods used to characterize its antagonistic properties, particularly in the context of cAMP modulation.

Quantitative Pharmacological Data for SB-269970

The following tables summarize the key quantitative parameters defining the interaction of SB-269970 with the 5-HT7 receptor. These values have been compiled from various radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of SB-269970 for the 5-HT7 Receptor

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]-5-CT | Human cloned 5-HT7(a) receptor | pKi | 8.9 ± 0.1 | [4] |

| [3H]-5-CT | Guinea-pig cerebral cortex | pKi | 8.3 ± 0.2 | [4] |

| [3H]-SB-269970 | Human cloned 5-HT7(a) receptor | KD | 1.25 ± 0.05 nM | [6] |

| [3H]-SB-269970 | Guinea-pig cerebral cortex | KD | 1.7 ± 0.3 nM | [6] |

Table 2: Functional Antagonism of SB-269970 at the 5-HT7 Receptor (cAMP Assays)

| Agonist | Preparation | Parameter | Value | Reference |

| 5-CT | 5-HT7(a)/HEK293 membranes | pA2 | 8.5 ± 0.2 | [4] |

| 5-CT | Guinea-pig hippocampal membranes | pKB | 8.3 ± 0.1 | [4] |

| Serotonin | Human 5-HT7R in HEK293 cells | IC50 | 3.71 nM | [7] |

Signaling Pathways

The 5-HT7 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway. However, evidence also suggests coupling to the G12/13 pathway.

Canonical Gs-cAMP Signaling Pathway

Upon binding of an agonist like serotonin, the 5-HT7 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. SB-269970, as a competitive antagonist, binds to the 5-HT7 receptor without activating it, thereby preventing agonist-induced Gs activation and subsequent cAMP production.

Canonical 5-HT7R Gs-cAMP signaling pathway and its inhibition by SB-269970.

Alternative G12-RhoA Signaling Pathway

The 5-HT7 receptor has also been shown to couple to G12 proteins, leading to the activation of the small GTPase RhoA.[8] This pathway is involved in the regulation of the cellular cytoskeleton and gene transcription.[8] The antagonism of this pathway by SB-269970 is an area of ongoing research.

Alternative 5-HT7R G12-RhoA signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize 5-HT7 receptor antagonists.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound for the 5-HT7 receptor using a radiolabeled antagonist like [3H]-SB-269970.

Objective: To determine the equilibrium dissociation constant (KD) and the maximal binding capacity (Bmax) of a radioligand, or the inhibition constant (Ki) of a competing unlabeled ligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

[3H]-SB-269970 (Radioligand).

-

Unlabeled SB-269970 or other competing ligands.

-

Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1 mM pargyline, 1 mM ascorbic acid, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5HT7R cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of binding buffer or unlabeled ligand at various concentrations (for competition assays).

-

50 µL of [3H]-SB-269970 at a fixed concentration (typically at or below its KD).

-

150 µL of the membrane preparation (containing 3-20 µg of protein).

-

-

For saturation binding, add varying concentrations of [3H]-SB-269970.

-

Define non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Assays: Plot specific binding (total minus non-specific) against the concentration of the radioligand. Fit the data to a one-site binding hyperbola to determine KD and Bmax.

-

Competition Assays: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Workflow for a typical radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This protocol describes a representative method for measuring the inhibition of agonist-stimulated cAMP production by an antagonist using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the potency (IC50) of an antagonist in blocking agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

5-HT7R agonist (e.g., serotonin).

-

5-HT7R antagonist (e.g., SB-269970).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture HEK293-5HT7R cells to confluency.

-

Harvest cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).

-

Determine the optimal cell density that gives a robust agonist response.

-

-

Antagonist Assay:

-

In a 384-well plate, add:

-

5 µL of cells.

-

5 µL of antagonist at various concentrations.

-

-

Pre-incubate for 30 minutes at room temperature.

-

Add 5 µL of agonist at a fixed concentration (typically EC80).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Add 5 µL of cAMP-d2 conjugate.

-

Add 5 µL of anti-cAMP cryptate antibody.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Plot the ratio against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for a typical cAMP HTRF antagonist assay.

Conclusion

SB-269970 is a well-characterized, potent, and selective 5-HT7 receptor antagonist. Its ability to effectively block the canonical Gs-cAMP signaling pathway makes it an invaluable tool for studying the physiological and pathological roles of the 5-HT7 receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-HT7R antagonists and their therapeutic potential. The quantitative data presented herein serves as a benchmark for the pharmacological properties of SB-269970. Further research into the effects of 5-HT7R antagonists on alternative signaling pathways, such as the G12-RhoA pathway, will continue to expand our understanding of serotonin signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bioline.ru [bioline.ru]

- 4. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. giffordbioscience.com [giffordbioscience.com]

The 5-HT7 Receptor Antagonist SB-269970: A Technical Guide for Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective 5-HT7 receptor antagonist, SB-269970, and its application in the study of circadian rhythms. This document details the compound's pharmacological properties, experimental protocols for its use in key assays, and the underlying signaling pathways involved in its modulation of the biological clock.

Introduction to SB-269970 and the 5-HT7 Receptor in Circadian Biology

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a key player in the regulation of circadian rhythms.[1] Primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's master clock, the 5-HT7 receptor is implicated in the phase-shifting effects of serotonin.[2][3] Antagonism of this receptor has emerged as a valuable tool for dissecting the serotonergic modulation of the circadian system.

SB-269970 is a potent and selective 5-HT7 receptor antagonist that has been instrumental in elucidating the role of this receptor in circadian biology.[4][5] Its ability to cross the blood-brain barrier makes it suitable for in vivo studies.[6] This guide focuses on SB-269970 as a representative tool for investigating 5-HT7 receptor function in the context of circadian rhythms.

Quantitative Data for SB-269970

The following tables summarize the key quantitative parameters of SB-269970, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinity and Potency of SB-269970

| Parameter | Species/System | Value | Reference(s) |

| pKi (5-HT7R) | Human (recombinant) | 8.9 ± 0.1 | [1] |

| pKi (5-HT7R) | Guinea Pig (cortex) | 8.3 ± 0.2 | [1] |

| KD (5-HT7R) | Human (recombinant) | 1.25 ± 0.05 nM | [7] |

| KD (5-HT7R) | Guinea Pig (cortex) | 1.7 ± 0.3 nM | [7] |

| EC50 (antagonist) | Human (recombinant) | 1.25 nM | [5] |

| pA2 (adenylyl cyclase) | Human (recombinant) | 8.5 ± 0.2 | [1] |

| IC50 (cAMP inhibition) | HEK293 cells | 3.71 nM | [4] |

Table 2: Pharmacokinetic Properties of SB-269970 in Rats

| Parameter | Route of Administration | Value | Reference(s) |

| Brain:Blood Ratio (steady-state) | i.v. infusion | ~0.83 : 1 | [1] |

| Clearance (CLb) | i.v. infusion | ~140 ml min⁻¹ kg⁻¹ | [1] |

| Peak Blood Concentration (3 mg/kg) | i.p. | 365 nM (at 30 min) | [1] |

| Blood Concentration (3 mg/kg) | i.p. | 37 nM (at 2 h) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SB-269970 to study circadian rhythms.

Radioligand Binding Assay

This protocol determines the binding affinity of SB-269970 for the 5-HT7 receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human 5-HT7(a) receptors.

-

[³H]-5-CT (5-carboxamidotryptamine) as the radioligand.

-

SB-269970.

-

WAY-100635 (to block 5-HT1A receptors).

-

GR-127935 (to block 5-HT1B/1D receptors).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of SB-269970.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-5-CT (e.g., 0.5 nM), and varying concentrations of SB-269970. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand like 5-HT).

-

To ensure selectivity for the 5-HT7 receptor when using native tissue preparations (e.g., guinea pig cortex), include WAY-100635 (1 µM) and GR-127935 (10 µM) in the incubation mixture.[1]

-

Incubate the plate at 37°C for 60 minutes.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of SB-269970 and subsequently calculate the Ki value using the Cheng-Prusoff equation.[1]

Adenylyl Cyclase Activity Assay

This assay measures the functional antagonism of SB-269970 on 5-HT7 receptor-mediated adenylyl cyclase activation.

Materials:

-

Membranes from HEK293 cells expressing 5-HT7(a) receptors or guinea pig hippocampus.[1]

-

[α-³³P]-ATP.

-

[³H]-cAMP (for recovery determination).

-

5-CT (agonist).

-

SB-269970.

-

Assay buffer (e.g., 40 mM Tris buffer, pH 7.4 at 37°C, containing 0.5 mM ascorbic acid).[1]

-

Dowex and alumina columns for cAMP purification.

-

Scintillation counter.

Procedure:

-

Prepare a concentration-response curve for the agonist 5-CT in the absence and presence of fixed concentrations of SB-269970 (e.g., 0.03–1 μM).[1]

-

Incubate the membranes with the respective drug concentrations and [α-³³P]-ATP in the assay buffer.

-

Initiate the reaction and incubate at 37°C.

-

Stop the reaction and isolate the produced [³³P]-cAMP using sequential Dowex and alumina chromatography.[1]

-

Use [³H]-cAMP to correct for the recovery of [³³P]-cAMP during the purification process.[1]

-

Quantify the amount of [³³P]-cAMP using a scintillation counter.

-

Plot the concentration-response curves and determine the pA2 value for SB-269970 to quantify its antagonist potency.[1]

In Vivo Circadian Rhythm Study in Hamsters

This protocol assesses the effect of SB-269970 on phase shifts of locomotor activity rhythms.

Materials:

-

Syrian hamsters.

-

Cages equipped with running wheels.

-

Data acquisition system for monitoring wheel-running activity.

-

SB-269970-A (the hydrochloride salt of SB-269970).

-

Serotonergic agonist (e.g., 8-OH-DPAT or 5-CT).

-

Surgical equipment for stereotaxic implantation of guide cannulae aimed at the dorsal raphe nucleus (DRN) or SCN.[8]

-

Microinjection pump and syringes.

Procedure:

-

House hamsters individually in cages with running wheels under a controlled light-dark cycle (e.g., 14:10 LD) for entrainment.

-

Surgically implant guide cannulae for microinjection into the DRN or SCN.[8]

-

After recovery, transfer the animals to constant darkness (DD) to allow their free-running rhythms to be expressed.

-

To test the antagonist effect of SB-269970, pre-treat the animals with a microinjection of SB-269970-A (e.g., 50-5000 nM) 15 minutes before the microinjection of a serotonergic agonist like 8-OH-DPAT (e.g., 30 µM) or 5-CT (e.g., 100 nM) at a specific circadian time (CT).[8]

-

Continue to monitor wheel-running activity for at least 10 days following the injections.

-

Analyze the activity data to determine the phase shift in the circadian rhythm of locomotor activity. This is typically done by fitting regression lines to the onsets of activity before and after the treatment.

PER2::LUC SCN Explant Bioluminescence Recording

This ex vivo protocol allows for the real-time monitoring of molecular clock function in the SCN and the effect of SB-269970.

Materials:

-

PER2::LUC knock-in mice.

-

Brain slicing apparatus (e.g., vibratome).

-

Organotypic culture inserts and culture dishes.

-

Culture medium supplemented with D-luciferin.

-

SB-269970.

-

Bioluminescence recording system (e.g., LumiCycle).

Procedure:

-

Euthanize a PER2::LUC mouse and rapidly dissect the brain.

-

Prepare coronal brain slices (e.g., 300-400 µm thick) containing the SCN using a vibratome.

-

Isolate the SCN and place it on an organotypic culture membrane insert in a culture dish containing medium with D-luciferin.

-

Place the culture dish into a bioluminescence recording system and record baseline PER2::LUC oscillations for several cycles.

-

Introduce SB-269970 into the culture medium at the desired concentration.

-

Continue recording the bioluminescence to observe any changes in the period, phase, or amplitude of the PER2::LUC rhythm.

-

Analyze the bioluminescence data to quantify the effects of SB-269970 on the molecular clockwork of the SCN.

Signaling Pathways and Visualizations

The 5-HT7 receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In the SCN, this signaling cascade is thought to influence the core clock machinery, although the precise downstream targets are still under investigation. Antagonism of the 5-HT7 receptor by SB-269970 blocks this pathway.

Below are Graphviz diagrams illustrating the key experimental workflows and the proposed signaling pathway.

Caption: In vivo experimental workflow for studying the effect of SB-269970 on circadian rhythms.

Caption: Ex vivo experimental workflow using PER2::LUC SCN explants to study SB-269970 effects.

Caption: Proposed signaling pathway of 5-HT7 receptor antagonism by SB-269970 in SCN neurons.

References

- 1. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT7 receptors mediate serotonergic effects on light-sensitive suprachiasmatic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SB-269970 - Wikipedia [en.wikipedia.org]

- 6. glpbio.com [glpbio.com]

- 7. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aging and SB-269970-A, a selective 5-HT7 receptor antagonist, attenuate circadian phase advances induced by microinjections of serotonergic drugs in the hamster dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT7 Receptor Antagonism in Preclinical Models of Depression and Anxiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 7 receptor (5-HT7R), a G-protein coupled receptor, has emerged as a promising target in the development of novel therapeutics for mood and anxiety disorders. Antagonism of this receptor has been shown to elicit antidepressant- and anxiolytic-like effects in a variety of preclinical models. This technical guide provides an in-depth overview of the core preclinical findings, detailed experimental methodologies, and the underlying signaling pathways associated with 5-HT7R antagonism. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuropsychopharmacology.

Core Concepts: 5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor primarily signals through two distinct pathways: the canonical Gs-adenylyl cyclase pathway and the non-canonical G12-Rho GTPase pathway. Understanding these pathways is crucial for elucidating the mechanism of action of 5-HT7R antagonists.

Canonical Gs-cAMP-PKA Signaling Pathway

Activation of the 5-HT7 receptor leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

Caption: Canonical 5-HT7R Gs-cAMP-PKA signaling pathway.

Non-Canonical G12-Rho/Cdc42 Signaling Pathway

The 5-HT7 receptor can also couple to G12 proteins, initiating a distinct signaling cascade. This pathway involves the activation of small GTPases, primarily RhoA and Cdc42. These proteins are key regulators of the actin cytoskeleton and play a critical role in neuronal morphology, including dendritic spine formation and neurite outgrowth.

Caption: Non-canonical 5-HT7R G12-Rho/Cdc42 signaling pathway.

Preclinical Models and Efficacy Data of 5-HT7R Antagonists

The antidepressant and anxiolytic potential of 5-HT7R antagonists has been evaluated in a range of rodent behavioral models. The following tables summarize the quantitative data from key studies investigating the effects of the selective 5-HT7R antagonist, SB-269970.

Models of Depression

Table 1: Effects of SB-269970 in the Forced Swim Test (FST) in Mice

| Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease vs. Vehicle | p-value | Reference |

| Vehicle | 185 ± 10 | - | - | [1] |

| 5 | 130 ± 12 | 29.7% | <0.05 | [1] |

| 10 | 115 ± 15 | 37.8% | <0.01 | [1] |

Table 2: Effects of SB-269970 in the Tail Suspension Test (TST) in Mice

| Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease vs. Vehicle | p-value | Reference |

| Vehicle | 150 ± 8 | - | - | [1] |

| 5 | 105 ± 9 | 30.0% | <0.05 | [1] |

| 10 | 95 ± 11 | 36.7% | <0.01 | [1] |

Models of Anxiety

Table 3: Effects of SB-269970 in the Elevated Plus Maze (EPM) in Rats

| Dose (mg/kg, i.p.) | Time in Open Arms (%) | % Increase vs. Vehicle | p-value | Reference |

| Vehicle | 15 ± 2.5 | - | - | [1] |

| 0.5 | 25 ± 3.1 | 66.7% | <0.05 | [1] |

| 1 | 28 ± 3.5 | 86.7% | <0.05 | [1] |

Detailed Experimental Protocols

Reproducibility of preclinical findings is paramount. This section provides detailed methodologies for the key behavioral assays cited in this guide.

Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant-like activity by measuring the immobility of rodents in an inescapable water-filled cylinder.

-

Apparatus: A transparent glass cylinder (20 cm diameter, 45 cm height) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

The session is video-recorded for later analysis.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

The total duration of immobility during the last 4 minutes of the 6-minute test is scored.

-

-

Drug Administration: The 5-HT7R antagonist or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the test.

Caption: Experimental workflow for the Forced Swim Test.

Tail Suspension Test (TST)

The TST is another common model for screening antidepressant efficacy, based on the principle that mice will become immobile when suspended by their tails.

-

Apparatus: A suspension bar placed approximately 50 cm above a surface.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

-

The mouse is suspended by the tape from the suspension bar.

-

The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Drug Administration: The 5-HT7R antagonist or vehicle is administered i.p. 30-60 minutes before the test.

Caption: Experimental workflow for the Tail Suspension Test.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50-70 cm from the floor.

-

Procedure:

-

The animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

The session is video-recorded.

-

The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

-

Drug Administration: The 5-HT7R antagonist or vehicle is administered i.p. 30-60 minutes prior to the test.

Caption: Experimental workflow for the Elevated Plus Maze.

Discussion and Future Directions

The preclinical data presented in this guide strongly support the potential of 5-HT7R antagonists as a novel class of therapeutic agents for depression and anxiety. The consistent antidepressant- and anxiolytic-like effects observed with compounds like SB-269970 in robust behavioral models provide a solid rationale for further investigation.

However, it is important to note that the preclinical literature is not without inconsistencies, and some studies have reported mixed or null findings. These discrepancies may be attributable to differences in experimental design, animal species and strains, and the specific pharmacological properties of the antagonists used.

Future research should focus on:

-

Elucidating the precise contribution of the Gs and G12 signaling pathways to the behavioral effects of 5-HT7R antagonists.

-

Investigating the therapeutic potential of 5-HT7R antagonists in more complex and translationally relevant models of depression and anxiety, such as chronic stress and genetic models.

-

Conducting clinical trials with highly selective 5-HT7R antagonists to validate the preclinical findings in human populations.

References

Whitepaper: The Cognitive Enhancement Potential of 5-HT7 Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals Topic: 5-HT7R Antagonism and Cognitive Enhancement Disclaimer: The term "5-HT7R antagonist 2" is not a standard nomenclature. This document will focus on the well-characterized and selective 5-HT7 receptor antagonist, SB-269970 , as a representative molecule of this class to explore its potential for cognitive enhancement.

Executive Summary

The serotonin 7 receptor (5-HT7R), a G-protein coupled receptor predominantly expressed in cognitive and emotional regulatory regions of the brain, has emerged as a promising therapeutic target for neuropsychiatric disorders. A growing body of preclinical evidence suggests that antagonism of the 5-HT7R can produce pro-cognitive effects, particularly in domains of recognition memory, cognitive flexibility, and spatial learning. This technical guide provides an in-depth review of the core mechanisms, preclinical data, and experimental methodologies related to the cognitive enhancement potential of 5-HT7R antagonists, with a specific focus on the compound SB-269970. It summarizes key quantitative findings, details critical experimental protocols, and visualizes the underlying biological and logical frameworks.

The 5-HT7 Receptor and its Signaling Pathways

The 5-HT7 receptor is primarily coupled to a Gs alpha subunit (Gαs), which upon activation stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[1] The downstream signaling from cAMP can diverge into multiple pathways that are crucial for neuronal plasticity, a cellular correlate of learning and memory.

Key Signaling Cascades:

-

Canonical cAMP-PKA Pathway: Increased cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression related to synaptic plasticity.

-

ERK Pathway: The 5-HT7R can also modulate the Extracellular signal-Regulated Kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade.[2] ERK activation is fundamental for long-term potentiation (LTP) and memory consolidation.

-

mTOR Pathway: Evidence indicates that 5-HT7R signaling can engage the mammalian Target of Rapamycin (mTOR) pathway.[3] The mTOR signaling network is a master regulator of protein synthesis, which is essential for the structural and functional changes that underlie memory formation.[3]

References

Unlocking New Avenues in Schizophrenia Treatment: A Technical Guide to 5-HT7 Receptor Antagonism in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical evidence supporting the development of 5-hydroxytryptamine-7 receptor (5-HT7R) antagonists as a novel therapeutic strategy for schizophrenia. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document aims to provide a comprehensive resource for professionals in the field. The blockade of 5-HT7R has shown promise in ameliorating positive, negative, and cognitive symptoms of schizophrenia in various animal models, suggesting a potential to address the multifaceted nature of this complex disorder.

Core Findings: Quantitative Efficacy of 5-HT7R Antagonists

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of 5-HT7R antagonists in validated animal models of schizophrenia. These models utilize psychotomimetic agents such as phencyclidine (PCP) and ketamine to induce behaviors analogous to the symptoms of schizophrenia in humans.

Table 1: Efficacy of 5-HT7R Antagonists in Models of Positive Symptoms

| Antagonist | Model | Animal | Dose Range | Effect on Hyperactivity | % Reversal / Statistical Significance | Citation(s) |

| SB-258741 | Amphetamine-induced hyperactivity | Rat | Not specified | Antagonized | Reduced motility at similar doses | [1] |

| SB-258741 | PCP-disrupted Prepulse Inhibition (PPI) | Rat | Not specified | Dose-dependently normalized | Data not specified | [1][2] |

| SB-269970 | Ketamine-induced hyperactivity | Rat | 0.3, 1 mg/kg | No significant effect | p > 0.05 | [3] |